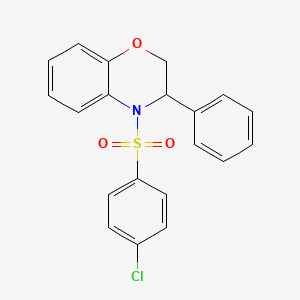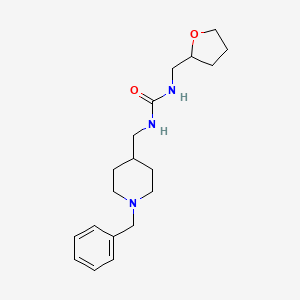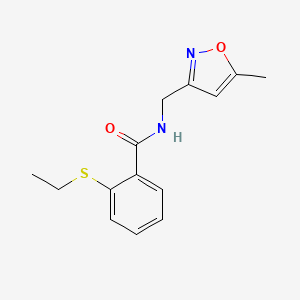
(E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a useful research compound. Its molecular formula is C21H14Cl2N2O3S and its molecular weight is 445.31. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
Research focusing on similar vinyl-substituted compounds and thiazole derivatives indicates a broad interest in developing new methods for synthesizing bioactive molecules and materials with unique properties. For example, the study of photocycloaddition of thiocarbonyl compounds to multiple bonds highlights the significance of such reactions in creating novel organic compounds with potential applications ranging from material science to drug development (Ohno, Koizumi, & Ohnishi, 1971).
Fluorescence and Photophysics
The spectral properties of Y-shaped donor-acceptor push-pull fluorophores, including imidazole-based molecules, have been extensively studied for their applications in fluorescence and photophysics. These studies suggest that compounds with complex electron-donating and -withdrawing structures exhibit unique absorption and fluorescence characteristics useful in developing optical materials and sensors (Danko et al., 2012).
Antimicrobial Agents
Compounds featuring thiazole and thiadiazole rings have been synthesized for their potential antimicrobial activities. Research into the synthesis of formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents underlines the interest in exploiting the bioactivity of such structures for therapeutic applications (Sah, Bidawat, Seth, & Gharu, 2014).
Molecular Docking and Theoretical Studies
Molecular docking and quantum chemical calculations on similar structures provide insights into their potential biological effects and interactions with biological targets. Such studies are crucial for drug design and understanding the fundamental interactions at the molecular level (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Anticancer Research
The synthesis and evaluation of bioactive molecules, particularly those incorporating thiazole and triazinone derivatives, have shown promise in anticancer research. These compounds exhibit significant in vitro anticancer activities, demonstrating the potential of vinyl-substituted and cyano-containing compounds in therapeutic applications (Saad & Moustafa, 2011).
Propiedades
IUPAC Name |
[4-[(E)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c1-12(26)28-19-6-3-13(8-20(19)27-2)7-14(10-24)21-25-18(11-29-21)16-5-4-15(22)9-17(16)23/h3-9,11H,1-2H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMHKKAXRUQTRE-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


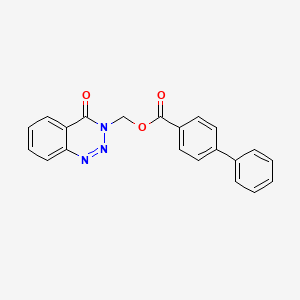

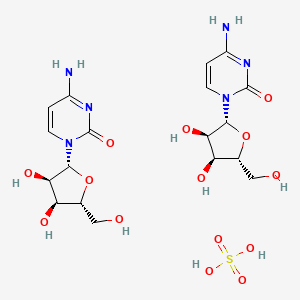

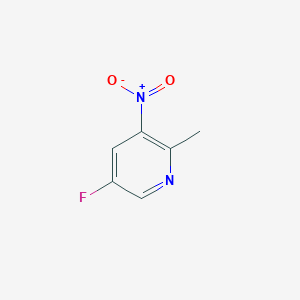
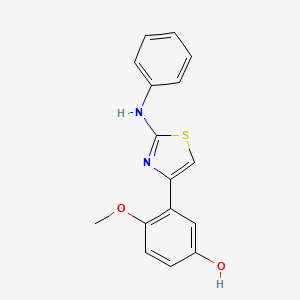
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2941774.png)
![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)
